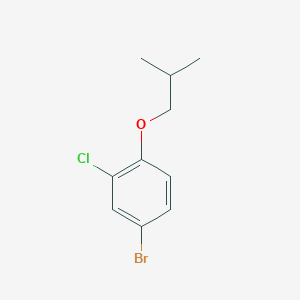

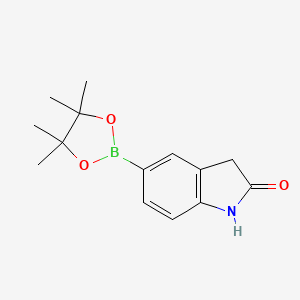

![molecular formula C6H11ClN2O2 B1323544 (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride CAS No. 958635-15-9](/img/structure/B1323544.png)

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

カタログ番号 B1323544

CAS番号:

958635-15-9

分子量: 178.62 g/mol

InChIキー: NEFDJLDMYYSLHW-JEDNCBNOSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

This compound is a complex organic molecule likely containing a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Similar compounds, like pyrazines, have been known to undergo a variety of chemical reactions .科学的研究の応用

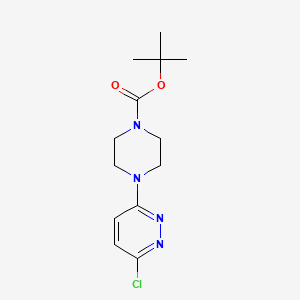

Orthogonal Protection Strategy in Piperazine Synthesis

- Researchers found that Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones can be prepared from bis-carbamate protected piperazine-2-carboxylic acids. This forms orthogonally protected piperazines, leading to a variety of 2-substituted piperazines. This provides a scaffold for the preparation of different piperazine derivatives (Clark & Elbaum, 2007).

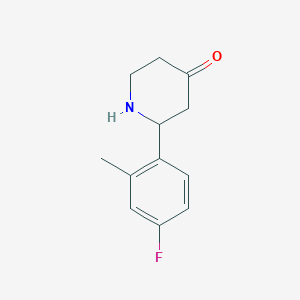

Antitumoral Agents

- A study synthesized a series of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-6(5H)-ones, demonstrating interesting antitumoral activity against two human thyroid cancer cell lines. The compounds promoted apoptotic pathways and DNA fragmentation, indicating potential in cancer research (Chiacchio et al., 2013).

Novel Synthesis Methods

- Innovative synthesis methods for related compounds have been developed. For example, 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines were synthesized using intramolecular condensation. This method is noted for its simplicity and good yields, contributing to the field of chemical synthesis (Lee et al., 1989).

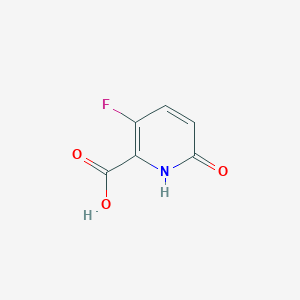

Antibacterial and Antifungal Applications

- Compounds including Pyrazolines and Pyrazoles derived from this chemical structure have been synthesized and shown to possess significant antibacterial and antifungal activities. This points to its potential in developing new antimicrobial agents (Hassan, 2013).

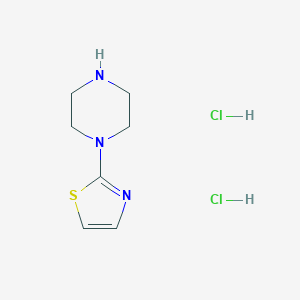

Neuropeptide S Receptor Antagonism

- Research has been conducted on the enantiomers of a derivative of this compound as antagonists for the Neuropeptide S receptor. The study focused on the synthesis, separation, and pharmacological evaluation of these enantiomers, offering insights into neuroscience and pharmacology (Trapella et al., 2011).

Solid-phase Peptide Synthesis

- Polymer-supported stereoselective synthesis of related compounds from N-(2-oxo-ethyl)-derivatized dipeptides has been explored. The products serve as conformationally constrained peptidomimetics, useful in peptide synthesis (La Venia et al., 2013).

作用機序

特性

IUPAC Name |

(8aS)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFDJLDMYYSLHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H](CN1)COC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635344 | |

| Record name | (8aS)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride | |

CAS RN |

958635-15-9 | |

| Record name | (8aS)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)